1,3-Dichloro-2,7-dimethylnaphthalene
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Overview
Description
1,3-Dichloro-2,7-dimethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two chlorine atoms and two methyl groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,7-dimethylnaphthalene can be synthesized through several methods. One common approach involves the chlorination of 2,7-dimethylnaphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where 2,7-dimethylnaphthalene is continuously fed and chlorinated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,7-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 2,7-dimethylnaphthalene.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include 1,3-dihydroxy-2,7-dimethylnaphthalene, 1,3-diamino-2,7-dimethylnaphthalene, and 1,3-dithiol-2,7-dimethylnaphthalene.
Oxidation: Products include 1,3-dichloro-2,7-dimethylbenzoic acid and 1,3-dichloro-2,7-dimethylbenzaldehyde.
Reduction: The primary product is 2,7-dimethylnaphthalene.
Scientific Research Applications
1,3-Dichloro-2,7-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 1,3-dichloro-2,7-dimethylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methyl groups are targeted by oxidizing agents, leading to the formation of carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylnaphthalene: Lacks chlorine atoms, making it less reactive in substitution reactions.
2,7-Dimethylnaphthalene: Similar structure but different substitution pattern, leading to different chemical properties.
1,3-Dichloronaphthalene: Lacks methyl groups, affecting its reactivity and applications.
Uniqueness
1,3-Dichloro-2,7-dimethylnaphthalene is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
62955-93-5 |
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Molecular Formula |
C12H10Cl2 |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
1,3-dichloro-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Cl2/c1-7-3-4-9-6-11(13)8(2)12(14)10(9)5-7/h3-6H,1-2H3 |
InChI Key |
MUJMHWPKDWIUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C=C1)Cl)C)Cl |
Origin of Product |
United States |
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